molecular formula C23H21N3O6 B4056067 N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-2-nitrobenzamide

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-2-nitrobenzamide

Cat. No.: B4056067
M. Wt: 435.4 g/mol
InChI Key: XQFQJAVJSDFHSK-UHFFFAOYSA-N
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Description

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-2-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes benzoylamino, dimethoxyphenyl, and nitrobenzamide groups

Properties

IUPAC Name

N-(4-benzamido-2,5-dimethoxyphenyl)-3-methyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c1-14-8-7-11-16(21(14)26(29)30)23(28)25-18-13-19(31-2)17(12-20(18)32-3)24-22(27)15-9-5-4-6-10-15/h4-13H,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFQJAVJSDFHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=C(C(=C2)OC)NC(=O)C3=CC=CC=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-2-nitrobenzamide typically involves multiple steps:

    Formation of the Benzoylamino Intermediate: The initial step involves the reaction of 4-amino-2,5-dimethoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. This reaction forms the benzoylamino intermediate.

    Nitration: The benzoylamino intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the benzene ring.

    Coupling Reaction: The final step involves coupling the nitrated intermediate with 3-methylbenzoic acid chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(benzoylamino)-2,5-dimethoxybenzoic acid and 3-methyl-2-nitroaniline.

Scientific Research Applications

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds in drug discovery and development.

    Industry: Utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methylbenzamide: Similar structure but with a different substitution pattern on the benzene ring.

    N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-4-nitrobenzamide: Similar structure but with a different position of the nitro group.

Uniqueness

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-2-nitrobenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and nitro groups on the benzene ring provides a distinct set of properties that can be exploited in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-2-nitrobenzamide
Reactant of Route 2
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N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-2-nitrobenzamide

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